molecular formula C11H14Cl2O3S B1469211 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride CAS No. 1340044-27-0

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride

Cat. No.: B1469211
CAS No.: 1340044-27-0
M. Wt: 297.2 g/mol
InChI Key: QLHCQHREPCPQCB-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H14Cl2O3S and a molecular weight of 297.2 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

The synthesis of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-chloro-3-methylphenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

    Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly those involving sulfonyl functional groups.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar compounds to 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride include other sulfonyl chlorides such as:

  • 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride
  • 4-(4-Methylphenoxy)butane-1-sulfonyl chloride
  • 4-(4-Bromophenoxy)butane-1-sulfonyl chloride

These compounds share similar structural features but differ in the substituents on the phenoxy group, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of chloro and methyl groups, which can impart distinct chemical properties and reactivity .

Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O3S/c1-9-8-10(4-5-11(9)12)16-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHCQHREPCPQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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